molecular formula C14H20N4O B2696187 N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)cyclopropanecarboxamide CAS No. 1448122-25-5

N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)cyclopropanecarboxamide

Cat. No. B2696187
CAS RN: 1448122-25-5
M. Wt: 260.341
InChI Key: AIDVHGNAYBIVRX-UHFFFAOYSA-N
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Description

The compound “N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)cyclopropanecarboxamide” is a complex organic molecule that contains a pyrrolidine ring and a pyrimidine ring . Pyrimidine rings are found in many important natural and synthetic biologically active compounds . Pyrrolidine derivatives containing a pyrimidine ring often show significant pharmacological activity .


Synthesis Analysis

The synthesis of similar compounds, 2-(pyrrolidin-1-yl)pyrimidines, has been achieved by reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid .


Molecular Structure Analysis

The molecular structure of this compound would be determined by methods such as IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely involve the pyrrolidine and pyrimidine rings. These rings are reactive and can participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the pyrrolidine and pyrimidine rings would likely influence its solubility, stability, and reactivity .

Scientific Research Applications

Synthesis and Biological Evaluation

A study by Rahmouni et al. (2016) details the synthesis of novel pyrazolopyrimidines derivatives, highlighting their potential as anticancer and anti-5-lipoxygenase agents. This work underscores the versatility of pyrimidinyl compounds in generating biologically active molecules (Rahmouni et al., 2016).

Antimicrobial and Antioxidant Activities

Further research by Abdel-rahman et al. (2002) and Mohamed et al. (2019) involves the synthesis of new compounds incorporating pyrimidinyl moieties, investigating their antimicrobial and antioxidant activities. These studies illustrate the compound's role in developing new therapeutic agents with potential antimicrobial and antioxidant properties (Abdel-rahman et al., 2002; Mohamed et al., 2019).

DNA Binding and Gene Expression Control

Chavda et al. (2010) discuss the design, synthesis, and biophysical characteristics of pyrrole(H)-based polyamides that target specific DNA sequences, demonstrating the potential of pyrimidinyl derivatives in gene expression control and as medicinal agents for treating diseases like cancer (Chavda et al., 2010).

Herbicidal and Fungicidal Activities

Tian et al. (2009) explore the bioactivity of N-cyclopropanecarboxyl-N'-pyridin-2-yl thiourea derivatives, including related fused ring compounds, revealing their excellent herbicidal and fungicidal activities. This highlights the agricultural applications of synthesized compounds based on the pyrimidinyl scaffold (Tian et al., 2009).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, derivatives of 2-(pyrrolidin-1-yl)pyrimidine act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

properties

IUPAC Name

N-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O/c1-9-12(17-13(19)11-5-6-11)10(2)16-14(15-9)18-7-3-4-8-18/h11H,3-8H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIDVHGNAYBIVRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N2CCCC2)C)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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